![molecular formula C19H22N2O2 B4643541 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4643541.png)
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide
Vue d'ensemble
Description
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the study of cancer. 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Additionally, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could make it useful in the treatment of diseases that involve abnormal blood vessel growth, such as diabetic retinopathy and age-related macular degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide for lab experiments is its relatively low toxicity. 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a low LD50 value, indicating that it is relatively safe for use in laboratory settings. Additionally, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide. One area of interest is in the development of anticancer drugs based on the structure of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new synthetic methods for 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide that could improve its purity and yield.
Propriétés
IUPAC Name |
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-11-18(22)20-16-9-6-10-17(13-16)21-19(23)15-8-5-7-14(2)12-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGUXRPWNNFBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B4643481.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4643491.png)
![3-{5-[(cyclopentylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4643498.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4643504.png)

![N,2-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4643514.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4643520.png)
![1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B4643521.png)
![2-[(3,3-dimethylbutanoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4643523.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4643530.png)
![4,4,8-trimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4643534.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643547.png)
![ethyl ({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4643554.png)
![2-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4643561.png)